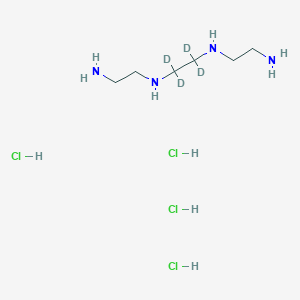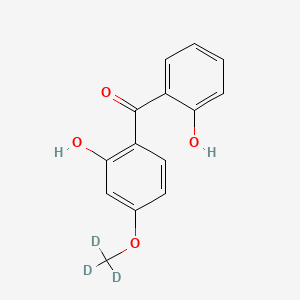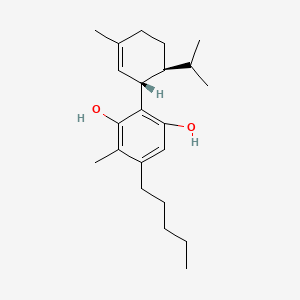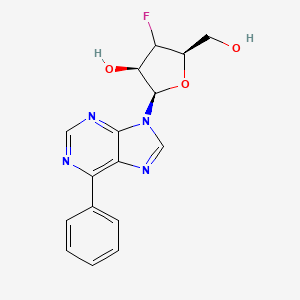
OX2R-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OX2R-IN-1 is a compound that acts as an antagonist for the orexin 2 receptor (OX2R). Orexin 2 receptor is a G-protein-coupled receptor that plays a crucial role in regulating wakefulness, feeding behavior, and energy homeostasis. This compound has been studied for its potential therapeutic applications, particularly in the treatment of sleep disorders such as narcolepsy .
Méthodes De Préparation
The synthesis of OX2R-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically involves the use of specific reagents and conditions to achieve the desired chemical transformations. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .
Analyse Des Réactions Chimiques
OX2R-IN-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
OX2R-IN-1 has been extensively studied for its scientific research applications in various fields. In chemistry, it is used as a tool compound to study the orexin receptor system. In biology, it helps in understanding the physiological roles of orexin receptors. In medicine, this compound is investigated for its potential therapeutic applications in treating sleep disorders, depression, and other neurological conditions. Additionally, it has industrial applications in the development of new drugs targeting the orexin receptor system .
Mécanisme D'action
The mechanism of action of OX2R-IN-1 involves its binding to the orexin 2 receptor, thereby inhibiting the binding of endogenous orexin peptides. This inhibition prevents the activation of downstream signaling pathways that are involved in regulating wakefulness, feeding behavior, and energy homeostasis. The molecular targets and pathways involved include G-protein-coupled receptor signaling and various intracellular signaling cascades .
Comparaison Avec Des Composés Similaires
OX2R-IN-1 is unique in its selectivity and potency as an orexin 2 receptor antagonist. Similar compounds include other orexin receptor antagonists such as Suvorexant and Lemborexant, which also target the orexin receptor system but may have different selectivity profiles and pharmacokinetic properties. This compound stands out due to its specific binding affinity and potential therapeutic applications .
Propriétés
Formule moléculaire |
C20H28ClN3O5S |
|---|---|
Poids moléculaire |
458.0 g/mol |
Nom IUPAC |
methyl 5-[[3-[[4-(hydroxymethyl)piperidin-1-yl]methyl]phenyl]sulfamoyl]-1-methylpyrrole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H27N3O5S.ClH/c1-22-18(20(25)28-2)6-7-19(22)29(26,27)21-17-5-3-4-16(12-17)13-23-10-8-15(14-24)9-11-23;/h3-7,12,15,21,24H,8-11,13-14H2,1-2H3;1H |
Clé InChI |
ZEZAFOYXROOLBO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=C1S(=O)(=O)NC2=CC=CC(=C2)CN3CCC(CC3)CO)C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate](/img/structure/B12401908.png)







![methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate](/img/structure/B12401933.png)

